5-(1-Aminocyclopropyl)picolinic acid
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Overview
Description
5-(1-Aminocyclopropyl)picolinic acid is an organic compound that features a picolinic acid moiety substituted with an aminocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminocyclopropyl)picolinic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminocyclopropyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminocyclopropyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
5-(1-Aminocyclopropyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(1-Aminocyclopropyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and other cellular processes, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include picolinic acid, nicotinic acid, and isonicotinic acid. These compounds share a pyridine ring with a carboxylic acid group but differ in the position of the carboxyl group and other substituents .
Uniqueness
5-(1-Aminocyclopropyl)picolinic acid is unique due to the presence of the aminocyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, setting it apart from other picolinic acid derivatives.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-(1-aminocyclopropyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c10-9(3-4-9)6-1-2-7(8(12)13)11-5-6/h1-2,5H,3-4,10H2,(H,12,13) |
InChI Key |
FAJYNDFGRIAMSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
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